molecular formula C7H18NO4P B024005 Diethyl 3-(N-Hydroxyamino)propylphosphate CAS No. 66508-19-8

Diethyl 3-(N-Hydroxyamino)propylphosphate

Cat. No. B024005
CAS RN: 66508-19-8
M. Wt: 211.2 g/mol
InChI Key: HBMJDPGVDSHYBA-UHFFFAOYSA-N
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Patent
US04206156

Procedure details

To a solution of hydroxylamine hydrochloride (55.6 g.) in water (100 ml.) were added solution of sodium hydroxide (32.0 g.) in water (75 ml.) under ice-cooling and then methanol (75 ml.). To this solution was added dropwise diethyl 3-bromopropylphosphonate (25.5 g.), whereafter the mixture was warmed at 40°-45° C. for 3 hours with stirring. The methanol was distilled off under reduced pressure. The resultant aqueous solution was adjusted to pH 8 with sodium bicarbonate, washed three times with benzene which were discarded (once with 150 ml. and twice with 100 ml. portions) and then extracted with three 150 ml. portions of chloroform. The chloroform extracts were combined, dried over magnesium sulfate and evaporated to dryness under reduced pressure to give oily diethyl 3-(N-hydroxyamino)propylphosphonate (13.05 g.).
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].CO.Br[CH2:9][CH2:10][CH2:11][P:12](=[O:19])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]>O>[OH:3][NH:2][CH2:9][CH2:10][CH2:11][P:12](=[O:19])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
55.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
25.5 g
Type
reactant
Smiles
BrCCCP(OCC)(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
whereafter the mixture was warmed at 40°-45° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off under reduced pressure
WASH
Type
WASH
Details
washed three times with benzene which
EXTRACTION
Type
EXTRACTION
Details
portions) and then extracted with three 150 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ONCCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.05 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.